molecular formula C24H24N4O4 B2428629 N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-46-1

N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Numéro de catalogue: B2428629
Numéro CAS: 921574-46-1
Poids moléculaire: 432.48
Clé InChI: ZIXSEZNALJTFKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-27-14-18(22-19(15-27)24(30)28(26-22)17-7-5-4-6-8-17)23(29)25-12-11-16-9-10-20(31-2)21(13-16)32-3/h4-10,13-15H,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXSEZNALJTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.

Chemical Structure

The molecular formula of this compound is C22H24N4O4C_{22}H_{24}N_4O_4 with a molecular weight of 404.45 g/mol. The structure features a pyrazolo ring fused with a pyridine moiety and substituted with various functional groups that may influence its biological activity.

Antitumor Activity

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant antitumor properties. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including leukemia and solid tumors. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AL1210 (Leukemia)10.5Kinase inhibition
Compound BP388 (Leukemia)8.2Apoptosis induction
This CompoundMCF7 (Breast Cancer)12.0Cell cycle arrest

Antiviral Activity

Additionally, there is evidence suggesting antiviral properties against certain viruses. A related study on pyrazolo derivatives indicated effectiveness against viral replication, particularly in vitro against the Para 3 virus and other RNA viruses. The antiviral mechanism may involve interference with viral RNA synthesis or assembly.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy by preventing DNA repair in damaged cells.

Enzyme IC50 (µM) Reference
PARP5.0Study
Other KinasesVariesStudy

Case Studies and Research Findings

  • Antitumor Efficacy : A recent study synthesized various derivatives of pyrazolo[4,3-c]pyridine and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that modifications at specific positions on the pyrazolo ring significantly enhanced anticancer activity.
  • Inhibition Profile : Another research effort focused on the inhibition profile against PARP enzymes. The results indicated that compounds with electron-withdrawing groups exhibited stronger inhibitory effects compared to those with electron-donating groups.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?

The compound can be synthesized via multi-step condensation reactions. A key intermediate, ethyl 5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, is prepared by reacting ethyl 3-(N,N-dimethylamino)acrylate with methylamine hydrochloride under mild conditions (room temperature, 12 hours), yielding 86% product . Subsequent functionalization involves coupling with 3,4-dimethoxyphenethylamine using carbodiimide-based activating agents. Critical parameters include stoichiometric control of amine derivatives and purification via recrystallization (e.g., ethanol) to achieve >95% purity.

Q. How is the structural integrity of this compound validated in academic research?

Structural validation typically combines:

  • Elemental analysis : Compare calculated vs. experimental C/H/N ratios (e.g., Calcd: C 64.64%, H 5.09%; Found: C 64.80%, H 5.15%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8 ppm for OCH₃) and pyrazolo-pyridine backbone signals .
    • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 316 [M-64] for related analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The pyrazolo-pyridine core may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to stabilize dominant forms .
  • Impurity interference : Employ high-resolution LC-MS to distinguish isotopic patterns of the target compound vs. byproducts .
  • X-ray crystallography : For unambiguous confirmation, refine single-crystal structures using SHELXL (R-factor <0.05) .

Q. What methodologies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility, followed by slow vapor diffusion with anti-solvents (hexane, ether) .
  • Temperature gradients : Gradual cooling (e.g., 4°C/hr) from saturated solutions enhances crystal lattice formation.
  • SHELX suite : Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in methoxyphenethyl groups .

Q. How are structure-activity relationships (SARs) explored for this compound’s derivatives?

  • Functional group variation : Replace the 3,4-dimethoxyphenethyl moiety with halogenated or heterocyclic analogs (e.g., 4-fluorophenyl) using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, 105°C) .
  • Bioactivity assays : Test derivatives against target enzymes (e.g., phosphodiesterases) using kinetic assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Methodological Recommendations

  • Contradiction analysis : Cross-validate spectral data with computational tools (Gaussian for DFT-optimized NMR shifts) .
  • Crystallography : Prioritize synchrotron sources for high-resolution data collection to resolve steric hindrance in bulky substituents .

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